Ethyl 5-oxo-5-(2-pyridyl)valerate

CYP3A4 Inhibition Pharmacoenhancement Structure-Activity Relationship

Select the 2-pyridyl isomer of Ethyl 5-oxo-5-valerate for unmatched CYP3A4 inhibitor potency. SAR studies confirm this ethyl-linked analog achieves a Ks of 0.040 µM and IC50 of 0.31 µM—up to 3.4-fold greater binding affinity than the free acid analog. The 2-pyridyl substitution delivers a lower boiling point (345.7°C) than the 4-pyridyl isomer, enabling streamlined purification. Essential for medicinal chemistry programs targeting ritonavir-like pharmacoenhancers. Confirm 2-pyridyl regiospecificity before purchase.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 898776-54-0
Cat. No. B1327839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-5-(2-pyridyl)valerate
CAS898776-54-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=CC=CC=N1
InChIInChI=1S/C12H15NO3/c1-2-16-12(15)8-5-7-11(14)10-6-3-4-9-13-10/h3-4,6,9H,2,5,7-8H2,1H3
InChIKeyVEVIQHGEWGSAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS 898776-54-0): A Pyridyl-Ethyl Linker Building Block for CYP3A4 Inhibitor Design and Heterocyclic Synthesis


Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS 898776-54-0) is a synthetic organic compound characterized by a pyridine ring linked via a ketone group to a five-carbon valerate chain bearing an ethyl ester terminus [1]. It serves as a versatile building block in medicinal chemistry, particularly as a precursor in the synthesis of ritonavir-like CYP3A4 inhibitors where the pyridyl-ethyl linker motif is critical for potent binding [2].

Why Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS 898776-54-0) Cannot Be Substituted by Generic Pyridyl Valerate Analogs


The 2-pyridyl isomer of ethyl 5-oxo-5-valerate exhibits distinct physicochemical properties and biological target engagement profiles that preclude simple substitution with its 4-pyridyl isomer or the free acid analog. Key differentiating factors include a lower boiling point (345.7 °C vs. 360.3 °C) and density (1.105 g/cm³ vs. 1.105 g/cm³) compared to the 4-pyridyl isomer, indicating altered volatility and packing [1]. Critically, in a series of rationally designed CYP3A4 inhibitors, the ethyl-linked 2-pyridyl analog (4g) achieved a dissociation constant (Ks) of 0.040 µM and an IC50 of 0.31 µM, demonstrating up to 3.4-fold greater binding affinity than the corresponding acid analog (6b) [2]. These quantitative differences underscore the necessity for precise compound selection in SAR-driven projects.

Quantitative Differentiation of Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS 898776-54-0) vs. Structural Analogs


CYP3A4 Inhibitory Activity: Ethyl 5-oxo-5-(2-pyridyl)valerate (4g) vs. Free Acid Analog (6b)

In a head-to-head comparison within a series of rationally designed ritonavir analogs, the ethyl ester derivative (4g) demonstrated superior binding and inhibition of human CYP3A4 compared to the corresponding free acid analog (6b) [1].

CYP3A4 Inhibition Pharmacoenhancement Structure-Activity Relationship

Physicochemical Differentiation: Ethyl 5-oxo-5-(2-pyridyl)valerate vs. 4-Pyridyl Isomer

Direct comparison of experimentally determined physicochemical properties reveals that the 2-pyridyl isomer (target compound) possesses a significantly lower boiling point and a distinct density compared to its 4-pyridyl counterpart, which can influence purification, formulation, and reaction design [1].

Physicochemical Properties Isomer Comparison Synthetic Utility

Linker Length Optimization: Pyridyl-Ethyl vs. Pyridyl-Methyl Motifs in CYP3A4 Inhibitors

Systematic SAR studies reveal that extending the linker between the pyridine and the core scaffold from methyl to ethyl significantly enhances CYP3A4 inhibitory potency. The pyridyl-ethyl R/R conformer (4g) achieves a 3.9-fold lower IC50 compared to its pyridyl-methyl R/R counterpart (4c) [1].

Linker Optimization CYP3A4 Inhibitor Design

Molecular Complexity and Synthetic Versatility: Ethyl Ester vs. Free Acid

As an ethyl ester, the target compound possesses a higher molecular weight (221.25 g/mol) and complexity (complexity score: 240) compared to the corresponding free acid (MW: 193.20 g/mol, complexity: 176), offering distinct synthetic handles for further derivatization [1].

Synthetic Intermediate Ester Functionality Building Block

Validated Application Scenarios for Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS 898776-54-0)


CYP3A4 Pharmacoenhancer Development

Utilized as a key intermediate for synthesizing ritonavir-like CYP3A4 inhibitors, where its pyridyl-ethyl linker and (R,R) stereochemistry are essential for achieving a Ks of 0.040 µM and an IC50 of 0.31 µM, approaching the potency of the clinical pharmacoenhancer ritonavir [1]. This application is validated by direct SAR studies demonstrating the critical role of the ethyl linker in enhancing binding affinity and inhibitory strength.

Synthesis of Heterocyclic Compound Libraries

Serves as a versatile building block for the synthesis of diverse heterocyclic scaffolds, including 5-pyridyl-pyridine-2(1H)-ones and fused pyridine derivatives [2][3]. The ester functionality allows for selective derivatization, making it a valuable precursor in medicinal chemistry campaigns targeting antiviral and anticancer pathways.

Physicochemical Property Optimization Studies

Employed in comparative studies to assess the impact of pyridyl substitution patterns on physicochemical properties. The lower boiling point (345.7 °C) and distinct density of the 2-pyridyl isomer, compared to the 4-pyridyl analog (360.3 °C), provide critical data for optimizing purification protocols and formulation strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-oxo-5-(2-pyridyl)valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.